Hetrombopag olamine

Catalog No.
S529883
CAS No.
1257792-42-9
M.F
C29H36N6O7
M. Wt
580.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hetrombopag olamine

CAS Number

1257792-42-9

Product Name

Hetrombopag olamine

IUPAC Name

bis(2-aminoethanol);5-[2-hydroxy-3-[[5-methyl-3-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid

Molecular Formula

C29H36N6O7

Molecular Weight

580.6 g/mol

InChI

InChI=1S/C25H22N4O5.2C2H7NO/c1-14-22(24(31)29(28-14)17-10-9-15-5-2-3-6-16(15)13-17)27-26-19-8-4-7-18(23(19)30)20-11-12-21(34-20)25(32)33;2*3-1-2-4/h4,7-13,28,30H,2-3,5-6H2,1H3,(H,32,33);2*4H,1-3H2

InChI Key

RKEJRDZRWWDSRX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Hetrombopag olamine

The exact mass of the compound Hetrombopag olamine is 519.2118 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Hetrombopag olamine is a highly potent, non-peptide small-molecule thrombopoietin receptor (TPO-R) agonist utilized primarily in the development of hematological therapeutics for thrombocytopenia. As the ethanolamine salt of hetrombopag, it features a highly optimized molecular architecture designed to bind the transmembrane domain of TPO-R, stimulating megakaryopoiesis. From a procurement and formulation perspective, this specific salt form (CAS 1257792-42-9) is prioritized over the free acid due to its enhanced aqueous solubility, predictable pharmacokinetic profile, and suitability for low-dose solid oral dosage manufacturing [1]. Its primary industrial value lies in its exceptional receptor affinity, which allows for significantly reduced active pharmaceutical ingredient (API) loading compared to first-generation analogs.

Generic substitution with the structurally related eltrombopag or the hetrombopag free acid (CAS 1257792-41-8) introduces severe formulation and safety compromises. While eltrombopag targets the same receptor, it requires up to a 10-fold higher API dose to achieve equivalent biological activity, directly increasing raw material costs and exacerbating off-target hepatotoxicity risks [1]. Furthermore, attempting to formulate with hetrombopag free acid instead of the olamine salt results in poor aqueous solubility and erratic gastrointestinal absorption, leading to batch-to-batch bioavailability failures. Consequently, for applications requiring high-potency, low-toxicity TPO-R activation, the precise procurement of hetrombopag olamine is strictly required to ensure reproducible pharmacodynamics and regulatory-compliant safety profiles.

In Vivo Pharmacological Potency and API Loading Efficiency

Preclinical and clinical evaluations demonstrate that hetrombopag olamine possesses significantly higher receptor activation efficiency compared to eltrombopag. In human subjects, hetrombopag achieves target platelet elevation at a daily dose of 2.5 to 7.5 mg, whereas eltrombopag requires 30 to 75 mg [1]. Preclinical murine hollow-fiber models indicate that hetrombopag is approximately 30 times more potent in vivo than eltrombopag, translating to substantially lower API requirements for formulation.

Evidence DimensionEffective clinical dose range (API loading requirement)
Target Compound DataHetrombopag olamine (2.5 - 7.5 mg/day)
Comparator Or BaselineEltrombopag (30 - 75 mg/day)
Quantified Difference10-fold reduction in required API mass for equivalent efficacy
ConditionsClinical pharmacokinetic and pharmacodynamic evaluation

The drastically lower dose requirement allows manufacturers to reduce API consumption per dosage unit, optimizing production economics and minimizing pill burden.

Hepatotoxicity Profile and Off-Target Safety

A critical differentiator for hetrombopag olamine is its improved hepatic safety profile, which is directly linked to its lower required systemic exposure. In comparative clinical switching analyses, the incidence of treatment-related alanine aminotransferase (ALT) elevation was recorded at 1.6% for hetrombopag, compared to 9.5% during eltrombopag treatment [1]. This reduction in off-target liver toxicity is a primary driver for its selection in long-term therapeutic regimens.

Evidence DimensionIncidence of treatment-related ALT elevation
Target Compound DataHetrombopag olamine (1.6% incidence)
Comparator Or BaselineEltrombopag (9.5% incidence)
Quantified Difference83% relative reduction in ALT elevation incidence
ConditionsPost-hoc analysis of a multicenter, randomized phase III trial switching study

Lower hepatotoxicity significantly reduces the risk of clinical trial failure or adverse event-driven product discontinuation, making it a safer API investment.

Formulation Viability via Salt Form Selection

The selection of the ethanolamine salt (olamine) over the free acid form of hetrombopag (CAS 1257792-41-8) is critical for oral bioavailability. The olamine salt provides the necessary aqueous solubility to ensure consistent dissolution in the gastrointestinal tract, a prerequisite for the drug's predictable time- and dose-dependent pharmacokinetic profile[1]. Without the olamine counterion, the free acid exhibits poor dissolution, rendering it unsuitable for reliable solid oral dosage forms.

Evidence DimensionOral formulation suitability and dissolution consistency
Target Compound DataHetrombopag olamine (Predictable steady-state AUC and Cmax)
Comparator Or BaselineHetrombopag free acid (Poor solubility, erratic absorption)
Quantified DifferenceEssential for achieving dose-proportional pharmacokinetics (5.0 mg to 7.5 mg)
ConditionsPhase I pharmacokinetic studies in healthy subjects

Procurement of the precise olamine salt is mandatory to achieve the solubility parameters required for successful scale-up and commercial formulation.

Development of Low-Dose Hematological Therapeutics

Due to its 10-fold higher clinical potency compared to first-generation TPO-R agonists, hetrombopag olamine is the optimal API for developing low-dose solid oral medications targeting immune thrombocytopenia (ITP) and severe aplastic anemia. Its high receptor affinity allows for miniaturized dosage forms (2.5–7.5 mg) [1].

Formulation of Hepatically Safe TPO-R Agonists

In research and commercial pipelines prioritizing long-term patient safety, hetrombopag olamine is selected over eltrombopag to minimize drug-induced liver injury. Its significantly lower rate of transaminase elevation (1.6% vs 9.5%) makes it the preferred candidate for chronic administration models [1].

Advanced Megakaryopoiesis and Stem Cell Expansion Research

In vitro and ex vivo laboratory workflows utilizing human umbilical cord blood (UCB) stem cells or CD34+ cells benefit from hetrombopag olamine's potent megakaryopoiesis-stimulating activity. It is highly effective when used in combination with recombinant human TPO to promote stem cell expansion, outperforming older small-molecule alternatives [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

580.26454751 Da

Monoisotopic Mass

580.26454751 Da

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V45T2I862X

Dates

Last modified: 02-18-2024
1: Zheng L, Liang MZ, Zeng XL, Li CZ, Zhang YF, Chen XY, Zhu X, Xiang AB. Safety, Pharmacokinetics and Pharmacodynamics of Hetrombopag Olamine, a Novel TPO-R Agonist, in Healthy Subjects. Basic Clin Pharmacol Toxicol. 2017 May 24. doi: 10.1111/bcpt.12815. [Epub ahead of print] PubMed PMID: 28544774.

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